

Unraveling the Multifaceted Pharmacology of MDL12330A: A Technical Guide

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Compound of Interest

Compound Name: **MDL12330A**

Cat. No.: **B1203045**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature of RMI12330A and MDL12330A

In the landscape of pharmacological research, the compound N-(cis-2-phenyl-cyclopentyl)azacyclotridecan-2-imine hydrochloride has been a subject of study for its diverse biological activities. It is commonly referred to by two different nomenclatures: RMI12330A and **MDL12330A**. These designations are synonymous and refer to the identical chemical entity.^[1] ^[2] This guide will utilize the more frequently cited "**MDL12330A**" while acknowledging "RMI12330A" as an alternative name. **MDL12330A** is a cell-permeable and irreversible inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).^[3] However, its pharmacological profile is more complex, with significant inhibitory effects on other key signaling proteins. This guide provides a comprehensive overview of the multifaceted actions of **MDL12330A**, its on-target and off-target effects, and detailed experimental protocols for its study.

Core Pharmacological Activities

MDL12330A is a non-selective inhibitor with at least three well-characterized molecular targets: adenylyl cyclases, cyclic nucleotide phosphodiesterases (PDEs), and voltage-gated potassium (K V) channels.^[4]^[5] The interplay of these inhibitory activities can lead to complex and sometimes counterintuitive cellular responses.

Table 1: Summary of MDL12330A's Primary Molecular Targets and In Vitro Efficacy

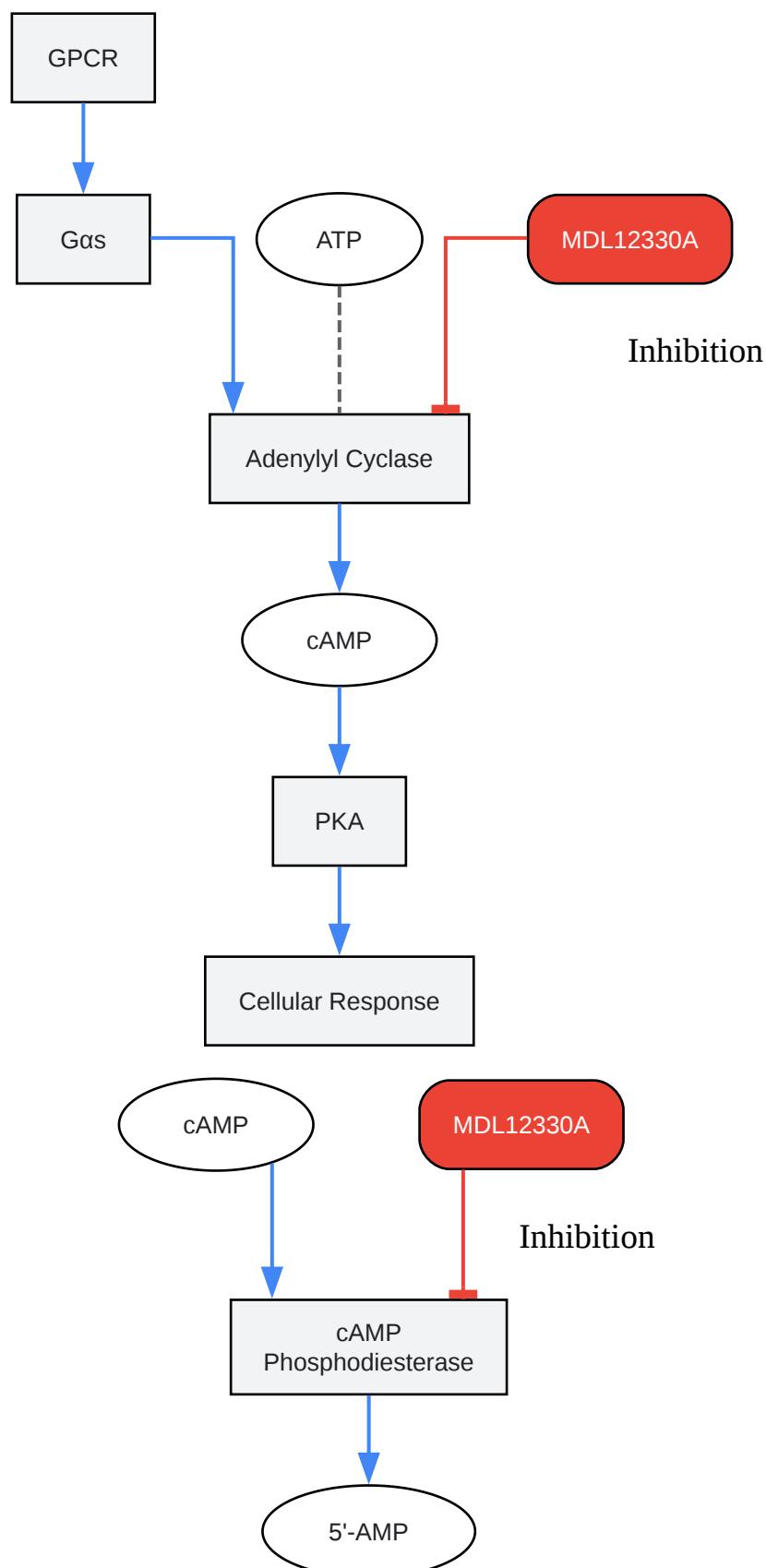
Target	Action	Reported IC50	Tissue/Cell Type	Reference
Adenylyl Cyclase (Histamine-stimulated)	Inhibition	15 μ M	Guinea-pig heart homogenates	[6]
Adenylyl Cyclase (General)	Inhibition	250 μ M	Not specified	[3]
cAMP Phosphodiesterase	Inhibition	Effective in 0.1-1 mM range	Rat and mouse kidney	[3]
cGMP Phosphodiesterase	Inhibition	Effective in 0.1-1 mM range	Rat and mouse kidney	[3]
Voltage-gated K ⁺ (KV) Channels	Blockade	7.22 μ M	Rat pancreatic beta cells	[7]

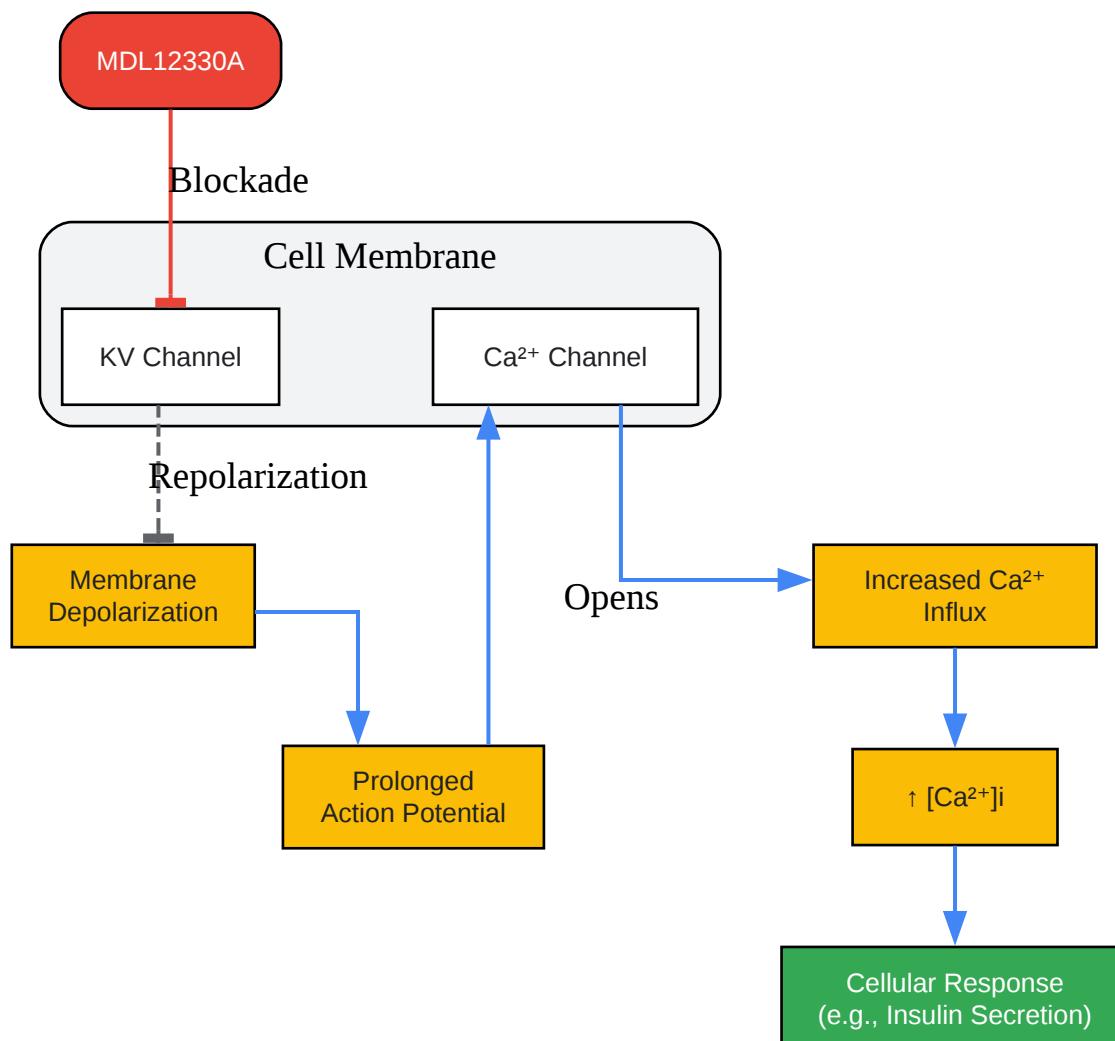
Signaling Pathways Modulated by MDL12330A

The multiple targets of **MDL12330A** result in a complex modulation of intracellular signaling pathways. While its primary classification is an adenylyl cyclase inhibitor, its effects on PDEs and ion channels can significantly alter the ultimate cellular outcome.

Adenylyl Cyclase and cAMP Signaling

MDL12330A directly inhibits adenylyl cyclase, the enzyme that converts ATP to cAMP. This action is expected to decrease intracellular cAMP levels, thereby reducing the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).



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